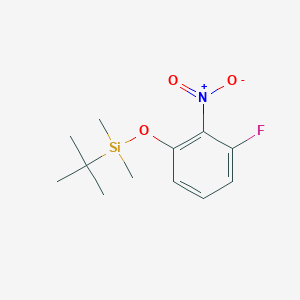
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a trifluoroacetamide group attached to a brominated, fluorinated, and nitrated phenyl ring. This compound is of interest in various fields of research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Fluorination: The addition of a fluorine atom.
Acylation: The attachment of the trifluoroacetamide group.
Each of these steps requires specific reagents and conditions, such as:
- Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination: Using fluorine gas (F2) or a fluorinating agent like Selectfluor.
- Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
- Acylation: Using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFACl) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Reduction Reactions: Where the nitro group can be reduced to an amine.
Oxidation Reactions: Where the phenyl ring can be further oxidized.
Common Reagents and Conditions
- Substitution: Using nucleophiles like amines or thiols.
- Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
- Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoroacetamide group could play a role in stabilizing interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Bromo-2-chloro-3-nitrophenyl)-2,2,2-trifluoroacetamide
- N-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroacetamide
- N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-difluoroacetamide
Uniqueness
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, along with the trifluoroacetamide group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(5-bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2O3/c9-3-1-4(14-7(16)8(11,12)13)6(10)5(2-3)15(17)18/h1-2H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPHSPUDVRJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B8030914.png)
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
![4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene](/img/structure/B8030922.png)










